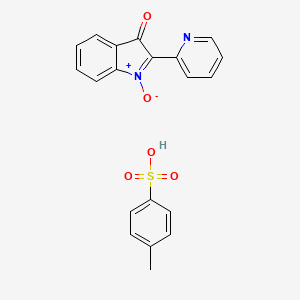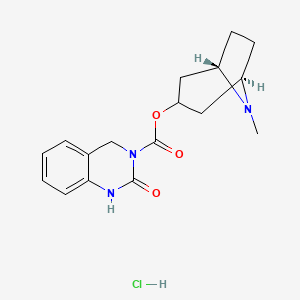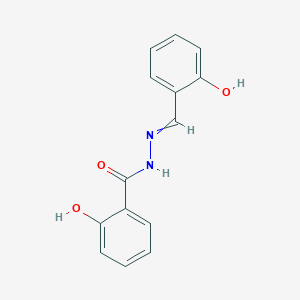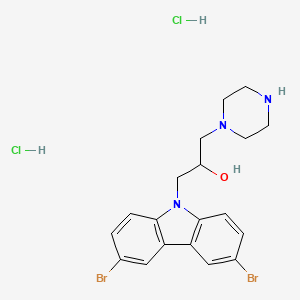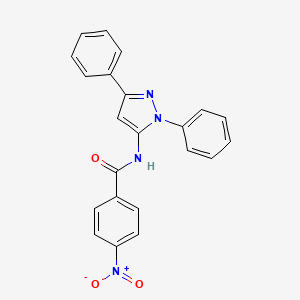
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Overview
Description
VU-29 is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Its chemical formula is C22H16N4O3, and its molecular weight is 384.39 g/mol. The compound is also known by its CAS number: 890764-36-0 .
Scientific Research Applications
VU-29 has garnered interest in several scientific fields:
Chemistry: Researchers explore its interactions with mGluR5 and its potential as a tool compound for studying glutamate receptors.
Biology: Investigations focus on understanding its impact on neuronal signaling pathways and synaptic plasticity.
Medicine: Although not yet a drug candidate, VU-29’s modulation of mGluR5 may have implications for neurological disorders.
Industry: While not currently used industrially, its unique properties may inspire future applications.
Mechanism of Action
VU-29 enhances mGluR5 activity by binding allosterically to the receptor. This interaction potentiates receptor responses, affecting downstream signaling pathways. The exact molecular targets and pathways remain an active area of research .
Biochemical Analysis
Biochemical Properties
VU 29 selectively potentiates mGlu5 over other mGluR subtypes . It has an EC50 of 9 nM and a Ki of 244 nM for rmGluR5 . This interaction with the mGlu5 receptor is crucial for its role in biochemical reactions.
Cellular Effects
VU 29 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent and reverse ethanol-induced memory impairment . This is achieved through its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of VU 29 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a positive allosteric modulator of the mGlu5 receptor, VU 29 enhances the receptor’s response to its ligand, glutamate . This modulation is believed to be responsible for its observed effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VU 29 have been observed to change over time. For instance, it has been found that VU 29 can inhibit the maintenance of ethanol-induced conditioned place preference (CPP), and that the duration of treatment contributes to this effect .
Dosage Effects in Animal Models
In animal models, the effects of VU 29 have been found to vary with different dosages. For instance, a study found that a dosage of 30 mg/kg of VU 29 was able to inhibit the maintenance of a learned association between ethanol and environmental context in rats .
Metabolic Pathways
Given its role as a modulator of the mGlu5 receptor, it is likely that it is involved in glutamatergic signaling pathways .
Transport and Distribution
Given its role as a modulator of the mGlu5 receptor, it is likely that it is transported to and distributed within areas of the cell where this receptor is present .
Subcellular Localization
Given its role as a modulator of the mGlu5 receptor, it is likely that it is localized to areas of the cell where this receptor is present .
Preparation Methods
Synthetic Routes: The synthetic routes for VU-29 are not widely documented in the literature. it is primarily prepared through organic synthesis in the laboratory. Researchers use various chemical reactions to assemble the compound step by step.
Reaction Conditions: Specific reaction conditions for VU-29 synthesis may vary, but they typically involve coupling reactions, cyclizations, and functional group transformations. Unfortunately, exact details are scarce due to limited published information.
Industrial Production: As of now, there is no large-scale industrial production method for VU-29. Its use primarily remains within research and development.
Chemical Reactions Analysis
Types of Reactions: VU-29 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can only infer based on its structure and functional groups.
Common Reagents and Conditions: Common reagents used in the synthesis of similar compounds may also apply to VU-29. These could include catalysts, solvents, and specific reagents tailored to the desired transformations.
Major Products: The major products formed during VU-29 synthesis would depend on the specific reactions involved. Further research is needed to elucidate these details.
Comparison with Similar Compounds
VU-29 stands out due to its selectivity for mGluR5. Other similar compounds may lack this specificity. Unfortunately, I don’t have a list of those compounds at the moment.
properties
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALCSMRIHRFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469437 | |
| Record name | DPAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890764-36-0 | |
| Record name | DPAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




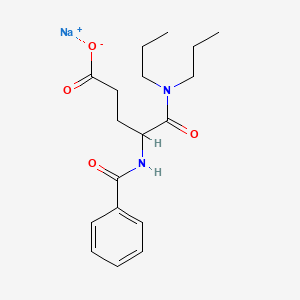

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)
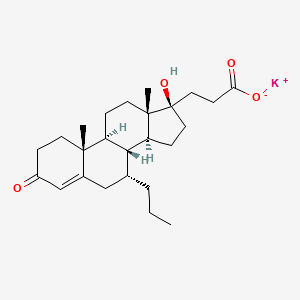
![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)
